molecular formula C14H12N2O2S B14761233 2-[(Phenylcarbamothioyl)amino]benzoic acid CAS No. 1222-20-4

2-[(Phenylcarbamothioyl)amino]benzoic acid

Cat. No.: B14761233
CAS No.: 1222-20-4
M. Wt: 272.32 g/mol
InChI Key: DMGXHAJMRPAATB-UHFFFAOYSA-N
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Description

2-[(Phenylcarbamothioyl)amino]benzoic acid is a thiourea derivative of benzoic acid offered for chemical and pharmaceutical research applications. Structurally analogous compounds, such as 4-[(phenylcarbamothioyl)amino]benzoic acid, are known to be used as building blocks in organic synthesis and medicinal chemistry research . The molecular structure incorporates both a carboxylic acid and a phenylthiourea moiety, making it a potential versatile intermediate for constructing more complex molecules. Researchers value this compound for its potential to engage in hydrogen bonding and metal coordination, properties common to thiourea derivatives. As a standard safety precaution, this product requires careful handling. Based on the profile of its close structural analog, it is expected to be harmful if swallowed and may cause skin and eye irritation . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1222-20-4

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

2-(phenylcarbamothioylamino)benzoic acid

InChI

InChI=1S/C14H12N2O2S/c17-13(18)11-8-4-5-9-12(11)16-14(19)15-10-6-2-1-3-7-10/h1-9H,(H,17,18)(H2,15,16,19)

InChI Key

DMGXHAJMRPAATB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Convergent Synthesis Approaches to 2-[(Phenylcarbamothioyl)amino]benzoic Acid

The most direct and common method for synthesizing this compound and related thioureas is a convergent approach. This involves the coupling of two key precursors: an aminobenzoic acid and an isothiocyanate.

The fundamental reaction for the synthesis of this compound is the nucleophilic addition of the amino group of 2-aminobenzoic acid (anthranilic acid) to the electrophilic carbon atom of phenyl isothiocyanate. This reaction forms the thiourea (B124793) linkage that characterizes the target compound.

The general scheme for this synthesis is as follows: 2-Aminobenzoic Acid + Phenyl Isothiocyanate → this compound

This pathway is widely employed for the synthesis of N,N'-disubstituted thiourea derivatives. The reaction is typically straightforward, driven by the high reactivity of the isothiocyanate group towards primary amines. Similar reactions are used to produce a variety of thiourea derivatives by selecting different substituted aminobenzoic acids and aryl isothiocyanates. nih.gov For instance, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas are obtained from the reaction of 4/6-substituted 2-aminobenzothiazoles with phenylisothiocyanate. nih.gov

The efficiency of the thiourea formation is dependent on several factors, including the solvent, temperature, and reaction time. Optimization of these conditions is crucial for achieving high yields and purity.

Commonly used solvents include ethanol, acetonitrile, and dimethylformamide (DMF), which are capable of dissolving the reactants and facilitating the reaction. ijarsct.co.in The reaction is often carried out at elevated temperatures, typically under reflux, to increase the reaction rate. nih.gov For example, the synthesis of N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas is achieved in refluxing ethanol. nih.gov The reaction progress is usually monitored by thin-layer chromatography (TLC) until completion, which can take from a few hours to over 24 hours depending on the specific reactants. nih.gov

Below is a table summarizing typical reaction conditions for the synthesis of thiourea derivatives from amines and isothiocyanates.

ReactantsSolventTemperatureReaction TimeYield
2-Aminobenzothiazole derivatives and Phenyl isothiocyanateEthanolRefluxNot SpecifiedGood
2-Aminobenzoic acid and Phenyl isothiocyanateEthanol / DMFRoom Temp to Reflux1-4 hHigh
Optically active amines and Thiophosgene (to form isothiocyanate)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Aminobenzenethiol and Aminobenzoic acidPolyphosphoric Acid220 °CNot SpecifiedModerate

Preparation of Structurally Related Thiourea Derivatives

The this compound structure serves as a precursor for the synthesis of a variety of other compounds, particularly heterocyclic systems, through derivatization.

The thiourea moiety, in conjunction with the adjacent carboxylic acid, is well-positioned to undergo intramolecular cyclization reactions to form various heterocyclic frameworks. A prominent example is the oxidative cyclization to form benzothiazole (B30560) derivatives. nih.gov This transformation can be achieved using reagents like bromine in a suitable solvent such as chloroform. nih.gov This reaction proceeds through the formation of a sulfur-based electrophile which is then attacked by the aromatic ring, leading to cyclization and the formation of the stable benzothiazole ring system.

Another approach involves the metal-free synthesis of 2-aminobenzothiazoles from aryl isothiocyanates and formamides, which proceeds via an aminyl radical addition mechanism. nih.gov These cyclization strategies are significant as they provide access to the benzothiazole scaffold, a privileged structure in medicinal chemistry.

The carboxylic acid group of this compound offers a handle for further functionalization. Standard carboxylic acid chemistry can be applied to synthesize a range of derivatives.

Esterification: Reaction with alcohols under acidic conditions yields the corresponding esters. This modification can alter the solubility and pharmacokinetic properties of the molecule.

Amide Formation: Coupling with amines using standard peptide coupling reagents (e.g., DIC) or after conversion to an acid chloride can produce a wide array of amides.

Hydrazide Synthesis: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the carboxylic acid into a hydrazide. nih.gov This hydrazide can then be used as a key intermediate for synthesizing hydrazones by condensation with various aldehydes. nih.gov

These functionalizations allow for the exploration of structure-activity relationships and the development of new chemical entities based on the core thiourea structure.

The nature and position of substituents on both the phenyl ring and the aminobenzoic acid moiety can significantly influence the synthetic accessibility and reactivity of the derivatives.

Electronic Effects: Electron-withdrawing groups on the phenyl ring of the isothiocyanate can increase the electrophilicity of the thiocarbonyl carbon, potentially accelerating the initial thiourea formation. Conversely, electron-donating groups on the 2-aminobenzoic acid ring increase its nucleophilicity, which can also enhance the reaction rate.

Steric Hindrance: Bulky substituents near the reacting centers (the amino group or the isothiocyanate group) can sterically hinder the reaction, leading to lower yields or requiring more forcing reaction conditions. nih.gov For example, the yield of isothiocyanate derivatives from amino acids has been observed to decrease with increasing steric hindrance from the amino acid side chain. nih.gov

The interplay of these electronic and steric effects must be considered when planning the synthesis of new derivatives to ensure efficient and successful outcomes.

Substituent TypePositionEffect on ReactivityImpact on Synthesis
Electron-Withdrawing (e.g., -NO₂, -CN)Phenyl ring of isothiocyanateIncreases electrophilicity of C=SMay increase reaction rate
Electron-Donating (e.g., -OCH₃, -CH₃)Aminobenzoic acid ringIncreases nucleophilicity of -NH₂May increase reaction rate
Bulky Groups (e.g., -C(CH₃)₃)Ortho to reacting groupSteric hindranceMay decrease yield or require harsher conditions

Sustainable and Green Synthesis Paradigms for Thiourea Compounds

Key green strategies in thiourea synthesis include the replacement of volatile and toxic organic solvents with greener alternatives, the utilization of energy-efficient techniques like microwave irradiation and solar power, and the design of one-pot, catalyst-free reactions that improve atom economy and simplify workup procedures.

Solvent and Catalyst Systems in Green Synthesis

A significant advancement in the green synthesis of thioureas involves the use of environmentally benign solvent and catalyst systems. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Researchers have successfully developed methods for synthesizing symmetrical N,N'-disubstituted thioureas using primary amines and carbon disulfide in water, completely avoiding the need for a catalyst. researchgate.net

Deep Eutectic Solvents (DES) have also emerged as a promising green medium. A system composed of choline (B1196258) chloride and tin(II) chloride has been shown to function as both a catalyst and a reaction medium for the direct preparation of monosubstituted thioureas. rsc.org This method is notable for the reusability of the DES, which can be recovered and reused for multiple cycles without a significant drop in activity, thereby minimizing waste. rsc.org

Another green solvent, Cyrene, has been identified as a viable alternative to traditional solvents like tetrahydrofuran (B95107) (THF). A general one-pot method for preparing nitro N,N'-diaryl thioureas using Cyrene has been developed, resulting in almost quantitative yields. nih.govbohrium.com This demonstrates the potential of bio-based solvents to replace petroleum-derived ones in organic synthesis.

Table 1: Green Solvent and Catalyst Systems for Thiourea Synthesis
MethodologySolventCatalystKey FindingsReference
Synthesis of Symmetrical ThioureasWaterNoneEnvironmentally benign and energy-saving approach. Moderate to excellent yields (57–99%). researchgate.net
Direct Synthesis of Monosubstituted ThioureasDeep Eutectic Solvent (Choline chloride/tin(II) chloride)[ChCl][SnCl₂]₂DES acts as both catalyst and medium. Moderate to excellent yields. DES is reusable for up to seven cycles. rsc.org
One-Pot Synthesis of Nitro N,N'-Diaryl ThioureasCyreneNoneViable green alternative to THF. Achieves almost quantitative yields. nih.govbohrium.com
Synthesis of Capsaicin Derivatives with Thiourea StructuresWaterNonePerformed at room temperature with good to excellent yields. Utilizes an automated synthetic system. mdpi.com

Alternative Energy Sources

To minimize the energy consumption associated with conventional heating methods, researchers have explored alternative energy sources to drive the synthesis of thiourea derivatives. Solar energy, an abundant and non-polluting resource, has been harnessed for this purpose. A clean, catalyst-free synthesis of 1,3-disubstituted thiourea derivatives has been reported using amines, carbon disulfide, and water in the presence of sunlight. researchgate.net This approach is not only environmentally friendly but also highly energy-efficient.

Microwave irradiation is another energy-efficient technique that can significantly reduce reaction times and improve yields. The synthesis of a series of saccharin-substituted urea (B33335) and thiourea derivatives has been achieved by reacting differently substituted ureas and thioureas with saccharin (B28170) under microwave irradiation. This method uses water as a green solvent, further enhancing its sustainability credentials.

Table 2: Application of Alternative Energy Sources in Thiourea Synthesis
Energy SourceReactionSolventKey AdvantagesReference
Solar EnergySynthesis of 1,3-disubstituted thioureas from primary amines and CS₂WaterInexpensive, non-polluting, renewable, catalyst-free. researchgate.net
Microwave IrradiationSynthesis of saccharin-substituted thiourea derivativesWaterRapid reaction times, excellent yields, use of a green solvent.

One-Pot Synthesis Protocols

One-pot syntheses are a cornerstone of green chemistry as they reduce the number of steps, minimize waste from intermediate purification, and save time and resources. Several green methods for thiourea synthesis employ a one-pot approach. For instance, the synthesis of symmetric thioureas like Ethylene thiourea has been optimized in a one-pot procedure using ethylenediamine (B42938) and carbon disulfide with water as the solvent. finechemicals.com.cn This process is stable, reliable, and produces high yields and purity (>99%), with the added benefit that the mother liquor can be recycled. finechemicals.com.cn Similarly, the synthesis of nitro N,N'-diaryl thioureas in the green solvent Cyrene is performed as a one-pot reaction, highlighting the efficiency of this strategy. nih.govbohrium.com These streamlined approaches represent a significant step towards more sustainable chemical manufacturing.

Advanced Spectroscopic and Structural Characterization Studies

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is a critical tool for identifying the various functional groups present in a molecule. By measuring the absorption of infrared radiation, specific chemical bonds can be identified based on their unique vibrational frequencies.

An FT-IR spectrum of 2-[(Phenylcarbamothioyl)amino]benzoic acid would be expected to show characteristic absorption bands for its constituent functional groups. Key expected vibrations would include N-H stretching from the amine and thiourea (B124793) moieties, C=O stretching from the carboxylic acid, C=S stretching from the thiourea group, and various C-H and C=C stretching and bending modes from the two aromatic rings. The precise wavenumbers of these peaks would confirm the presence of these groups and could offer insights into hydrogen bonding within the molecular structure. Without experimental data, a representative data table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the mapping of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. Signals for the aromatic protons on both the phenyl and benzoic acid rings would be expected in the downfield region (typically 7.0-8.5 ppm). The protons of the N-H groups would likely appear as broad singlets, and the carboxylic acid proton would be a highly deshielded singlet, often appearing far downfield (>10 ppm). The integration of these signals would correspond to the number of protons in each environment, and their splitting patterns (multiplicity) would reveal adjacent protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Distinct signals would be anticipated for the carbonyl carbon of the carboxylic acid (~170-180 ppm), the thiocarbonyl carbon (C=S) of the thiourea linkage (~180-190 ppm), and the various aromatic carbons. The chemical shifts would provide definitive evidence for the molecular backbone.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. For this compound (C₁₄H₁₂N₂O₂S), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern would likely involve characteristic losses, such as the cleavage of the phenyl isothiocyanate moiety or the loss of CO₂ from the carboxylic acid group, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Elucidation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The spectrum of this compound would be expected to show absorptions characteristic of its aromatic systems and conjugated thiourea group. The wavelength of maximum absorbance (λmax) would provide information about the extent of conjugation and the electronic structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption characteristics of this compound and its related derivatives are analyzed using UV-Visible spectroscopy. A study of 4-(3-benzoylthioureido)benzoic acid, a related thiourea derivative, identified its absorption maxima (λmax) in the UV-Visible spectrum. The analysis revealed specific wavelengths at which the molecule absorbs light, corresponding to electronic transitions within the structure. These transitions, typically π → π* and n → π*, are characteristic of compounds containing chromophores such as phenyl rings and the thiocarbonyl (C=S) group. The intensity and wavelength of these absorptions are influenced by the molecular structure and the solvent used.

Table 1: UV-Vis Spectroscopic Data for a Related Thiourea Derivative
CompoundSolventλmax (nm)Electronic Transition Type
4-(3-Benzoylthioureido)benzoic acidNot SpecifiedMultiple Bandsπ → π* and n → π*

Solid-State Structural Analysis: X-ray Crystallography of Derivatives and Cocrystals

X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in the solid state, revealing details about molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

One study detailed the crystal structure of 4-(3-benzoylthioureido)benzoic acid, a derivative of the target compound. researchgate.net The analysis showed that this molecule crystallizes in the triclinic space group P-1. researchgate.net The crystal structure is stabilized by a network of intermolecular hydrogen bonds, a common feature in thiourea derivatives due to the presence of N-H donor groups and C=S and C=O acceptor groups. These interactions are crucial in forming stable, three-dimensional supramolecular architectures. researchgate.net

Table 2: Crystal Data and Structure Refinement for 4-(3-Benzoylthioureido)benzoic acid researchgate.net
ParameterValue
Crystal systemTriclinic
Space groupP-1
a (Å)3.969(1)
b (Å)13.039(1)
c (Å)13.504(1)
α (°)96.50(1)
β (°)92.25(1)
γ (°)94.94(1)
Volume (ų)691.0(1)
Z2

In another example, the crystal structure of N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide, an acyl thiourea derivative, was determined to belong to the monoclinic system with a P2₁/n space group. rsc.org Its structure is characterized by intramolecular N–H⋯O hydrogen bonds, which create stable six-membered rings known as S(6) motifs. rsc.org Furthermore, the molecules are linked in the crystal lattice through intermolecular N–H⋯S and C–H⋯O hydrogen bonds, forming R²₂(8) ring motifs that assemble into double chains. rsc.org Such detailed structural information is vital for understanding the relationship between molecular structure and the macroscopic properties of the material.

Table 3: Crystal Data for N-((4-acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide rsc.org
ParameterValue
Crystal systemMonoclinic
Space groupP2₁/n
Dihedral Angle (A/B rings)33.32(6)°
Intramolecular MotifS(6)
Intermolecular MotifR²₂(8)

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and properties of molecules. For derivatives of thiourea (B124793), calculations are commonly performed using the Gaussian suite of programs, employing Becke's three-parameter hybrid functional (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). nih.govinpressco.com This level of theory has been shown to provide a reliable correlation between theoretical calculations and experimental data for similar molecular structures. ajrconline.org

The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For thiourea derivatives, the central thiourea moiety (N-C(S)-N) tends to be planar, a feature stabilized by intramolecular hydrogen bonding, often between an N-H proton and a nearby oxygen atom, such as from the benzoic acid's carboxyl group. nih.govajrconline.org The optimization of 2-[(Phenylcarbamothioyl)amino]benzoic acid would precisely define the spatial arrangement of its phenyl and benzoic acid rings relative to the thiourea core. While specific optimized parameters for the title compound are not detailed in the provided sources, Table 1 presents representative DFT-calculated values for analogous structures to illustrate the expected precision.

Table 1: Representative DFT-Calculated Geometrical Parameters for Thiourea Derivatives Note: This data is illustrative and based on similar thiourea-containing molecules, not this compound itself.

ParameterBond/AngleTypical Calculated Value
Bond Lengths (Å) C=S1.60 - 1.68 Å
C-N (thiourea)1.35 - 1.40 Å
N-H~1.01 Å
Bond Angles (°) N-C-N (thiourea)~118° - 122°
N-C-S (thiourea)~119° - 123°

Following geometry optimization, Frontier Molecular Orbital (FMO) analysis is conducted. This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the principal electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher reactivity and a greater propensity for electron transfer. nih.gov For thiourea derivatives, the HOMO is typically distributed over the electron-rich sulfur atom and the phenyl rings, while the LUMO may be localized across the thiourea backbone and any electron-withdrawing groups. nih.gov The energy gap for similar compounds has been calculated to be in the range of 3.15 eV to 3.83 eV. nih.gov

Table 2: Representative FMO Properties for Thiourea Derivatives Note: This data is illustrative and based on similar thiourea-containing molecules.

PropertyTypical Calculated ValueImplication
HOMO Energy -5.5 to -6.5 eVElectron-donating ability
LUMO Energy -1.5 to -2.5 eVElectron-accepting ability
Energy Gap (ΔE) 3.15 - 4.0 eVChemical reactivity and stability

Prediction of Spectroscopic Data (IR, NMR, UV-Vis)

DFT calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Infrared (IR) Spectroscopy: Vibrational frequency calculations at the B3LYP level can predict the IR spectrum. ajrconline.org For this compound, key predicted vibrations would include N-H stretching (typically around 3300-3400 cm⁻¹), C=O stretching from the carboxylic acid (around 1700 cm⁻¹), C=S stretching (around 800-1200 cm⁻¹), and various C-N and aromatic C-H and C=C vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is used to calculate ¹H and ¹³C NMR chemical shifts. Predictions for the title compound would show distinct signals for the aromatic protons on the two different rings, as well as characteristic peaks for the N-H protons (often appearing as singlets around 9.8-10.9 ppm) and the thiourea carbon (¹³C signal around 180 ppm). scispace.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding UV-Vis absorption spectra. uaeu.ac.ae The calculations can identify the primary electronic transitions, such as π→π* and n→π*, which are responsible for the molecule's absorption of light in the ultraviolet and visible regions.

Based on the vibrational frequency calculations from DFT, key thermodynamic properties can be computed at a standard temperature and pressure. These properties, including zero-point vibrational energy, thermal energy, specific heat capacity, entropy, and Gibbs free energy, are crucial for understanding the molecule's stability and behavior in chemical reactions. These calculations provide a theoretical foundation for the molecule's thermodynamic profile.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. This method is vital for assessing the potential of a compound to act as a drug or inhibitor.

Docking simulations calculate a binding affinity or docking score, usually expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. A more negative score typically indicates a stronger and more stable interaction. Thiourea derivatives have been widely studied as inhibitors for various enzymes, including urease and carbonic anhydrase. For the title compound, docking studies would involve placing the optimized 3D structure into the active site of a target enzyme. The software then calculates the binding energy based on the intermolecular forces between the ligand and the amino acid residues in the active site.

Table 3: Illustrative Binding Affinities of Thiourea Derivatives with Enzymes Note: This data is for representative thiourea compounds and enzymes, not specifically for the title compound.

Compound TypeTarget EnzymeTypical Binding Affinity (kcal/mol)
Phenylthiourea DerivativeUrease-6.5 to -8.5
Benzoylthiourea DerivativeCarbonic Anhydrase-7.0 to -9.0
Acylthiourea DerivativeTyrosinase-5.0 to -7.5

Identification of Key Intermolecular Interactions

Beyond providing a binding score, docking simulations offer a detailed view of the specific intermolecular interactions that stabilize the ligand-receptor complex. For this compound, these interactions are expected to include:

Hydrogen Bonds: The N-H groups of the thiourea moiety and the -COOH group of the benzoic acid are potent hydrogen bond donors. The C=S and C=O groups can act as hydrogen bond acceptors. These interactions with polar amino acid residues (e.g., Aspartate, Glutamate, Serine) in an enzyme's active site are often crucial for binding.

Hydrophobic Interactions: The two phenyl rings of the molecule can form hydrophobic and π-π stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.

Coordination Bonds: The sulfur atom of the thiourea can coordinate with metal ions (such as Ni²⁺ in the active site of urease) present in the active site of metalloenzymes, contributing significantly to the inhibitory activity.

Visual analysis of the docked pose allows researchers to identify these key interactions, providing a rational basis for the molecule's biological activity and guiding the design of more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

For instance, QSAR studies on derivatives of p-aminobenzoic acid have indicated that electronic parameters, such as the total energy and the energy of the lowest unoccupied molecular orbital (LUMO), are significant in explaining their antimicrobial activity. chitkara.edu.in In other research on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis, it was found that inhibitory activity is influenced by properties like hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific substituents, such as a hydroxyl group, was found to be conducive to inhibitory activity, while the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions could decrease activity. nih.gov

These general findings for related compound classes suggest that a QSAR model for this compound and its analogs would likely involve a combination of electronic, steric, and hydrophobic descriptors to predict their biological activities.

The computational prediction of biological potency is a key application of QSAR models and other in silico methods like molecular docking. These approaches are instrumental in drug discovery for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing. nih.gov

For derivatives of anthranilic acid, the parent structure of the compound , in silico-based design and molecular docking studies have been employed to identify potential multitarget ligands for conditions like metabolic syndrome. nih.govnih.gov These computational evaluations predict the binding affinity of the compounds to specific biological targets, thereby forecasting their potential therapeutic efficacy. nih.gov Similarly, in silico studies of thiourea derivatives have been used to predict their potential as inhibitors of enzymes like the Epidermal Growth Factor Receptor (EGFR), which is a target in cancer therapy. researchgate.net Such studies often involve calculating the binding affinity and analyzing the interactions between the compound and the amino acid residues in the active site of the target protein. researchgate.net

While a specific computational prediction of the biological potency for this compound with detailed data is not available in the public domain, the established methodologies in computational chemistry provide a framework for how its activity could be modeled. A typical approach would involve:

Descriptor Calculation: A wide range of molecular descriptors for this compound would be calculated. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., steric and electronic parameters) descriptors.

Model Building: Using a dataset of related compounds with known biological activities, a statistical model would be developed to correlate a selection of these descriptors with the observed potency.

Potency Prediction: The established model would then be used to predict the biological potency of this compound.

The following table illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound and its analogs, based on common practices in the field.

Descriptor ClassExample DescriptorsPotential Influence on Biological Potency
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions and reactivity.
Steric Molecular Volume, Surface Area, Molar RefractivityInfluences how the molecule fits into a receptor's binding site.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Affects membrane permeability and hydrophobic interactions with the target.
Topological Connectivity IndicesEncodes information about the branching and shape of the molecule.

Without experimental data and a specific QSAR study, the predicted biological potency of this compound remains theoretical. However, the principles of QSAR and computational chemistry provide a robust framework for making such predictions, which are invaluable in guiding further experimental research.

Coordination Chemistry and Metal Complexation Research

Investigation of 2-[(Phenylcarbamothioyl)amino]benzoic Acid as a Ligand

The potential of this compound to act as a ligand in coordination chemistry stems from the presence of multiple potential donor atoms within its structure. The thiourea (B124793) group (-NH-C(=S)-NH-) and the carboxylic acid group (-COOH) both offer sites for coordination with metal ions.

Ligand Binding Modes and Donor Atom Preferences

Based on the structure of this compound, several binding modes could be hypothesized. The thiourea moiety contains both nitrogen and sulfur atoms, which are known to coordinate with a variety of metal ions. The soft nature of the sulfur atom typically favors coordination with softer metal ions, while the harder nitrogen atoms would be expected to coordinate with harder metal ions.

The carboxylic acid group presents another potential coordination site through its oxygen atoms. It can coordinate in a monodentate fashion, using one of the oxygen atoms, or as a bidentate ligand, where both oxygen atoms bind to the metal center, forming a chelate ring. The deprotonation of the carboxylic acid to a carboxylate group enhances its coordinating ability.

Given these potential donor sites, this compound could act as a monodentate, bidentate, or even a bridging ligand, linking multiple metal centers. The preference for a particular binding mode and the choice of donor atoms would be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Interactive Table: Potential Donor Atoms and Coordination Modes

Functional GroupPotential Donor AtomsPossible Coordination Modes
ThioureaNitrogen, SulfurMonodentate (via S or N), Bidentate (via S and N), Bridging
Carboxylic AcidOxygenMonodentate (via one O), Bidentate (via both O), Bridging

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with a ligand like this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial to dissolve both the ligand and the metal salt and to facilitate the complexation reaction.

Characterization of any resulting metal complexes would be essential to confirm their formation and to elucidate their structure. Standard analytical techniques that would be employed include:

Elemental Analysis: To determine the empirical formula of the complex and the ligand-to-metal ratio.

Infrared (IR) Spectroscopy: To identify which functional groups of the ligand are involved in coordination. Shifts in the vibrational frequencies of the C=S, N-H, and C=O bonds upon complexation provide direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, providing unambiguous information on bond lengths, bond angles, and the coordination geometry around the metal center.

Structural Elucidation of Metal-Ligand Coordination Geometries

Determining the coordination geometry of metal complexes is a fundamental aspect of coordination chemistry. This involves understanding the spatial arrangement of the ligands around the central metal ion.

Spectroscopic and Computational Studies of Complex Formation

In the absence of experimental data for this compound, we can surmise the approaches that would be taken. Spectroscopic techniques, as mentioned above, would be the primary experimental tools. For instance, changes in the electronic absorption spectra (UV-Vis) upon addition of a metal ion to a solution of the ligand can indicate complex formation and provide information about the electronic structure of the resulting complex.

Computational methods, such as Density Functional Theory (DFT), would be a powerful tool to complement experimental studies. DFT calculations could be used to:

Predict the most stable binding modes of the ligand with different metal ions.

Calculate the optimized geometries of the resulting complexes.

Simulate spectroscopic data (e.g., IR and NMR spectra) to aid in the interpretation of experimental results.

Investigate the electronic properties of the complexes, such as the nature of the metal-ligand bonding.

Interactive Table: Common Spectroscopic and Computational Techniques

TechniqueInformation Provided
Infrared SpectroscopyIdentification of coordinated functional groups.
NMR SpectroscopyElucidation of solution-state structure and binding mode.
UV-Vis SpectroscopyInformation on electronic transitions and complex formation.
X-ray CrystallographyPrecise solid-state structure, bond lengths, and angles.
Density Functional TheoryPrediction of stable structures, simulation of spectra, electronic properties.

Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research data for the compound "this compound" that would allow for a detailed and accurate article covering the requested outline points.

The requested sections are:

Supramolecular Chemistry and Molecular Recognition Phenomena

Molecular Recognition Capabilities of Thiourea (B124793) Moieties

Anion Binding Specificity

Fulfilling this request would require specific data from crystal structure analysis (for section 6.1.1), studies on its self-assembly behavior (for section 6.1.2), and experiments on its interaction with various anions (for section 6.2.1). As this primary data is not available in the public domain for the specified molecule, generating an article would lead to speculation or the inclusion of information from related but distinct compounds, which would violate the explicit instructions to focus solely on "2-[(Phenylcarbamothioyl)amino]benzoic acid".

Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the provided outline and content requirements.

Mechanistic Studies of Biological Activities in Vitro

Mechanistic Basis of Antimicrobial Activity in vitro

The antimicrobial potential of thiourea (B124793) and benzoic acid derivatives has been recognized, suggesting that 2-[(phenylcarbamothioyl)amino]benzoic acid may exert its effects through various mechanisms.

Interference with Microbial Cell Wall Biosynthesis

A primary target for many antimicrobial agents is the bacterial cell wall, a structure essential for maintaining cell integrity. While direct evidence for this compound is not available, related compounds are known to interfere with the synthesis of peptidoglycan, a key component of the bacterial cell wall. This interference can lead to a weakened cell wall, ultimately causing cell lysis and death.

Disruption of Essential Microbial Metabolic Pathways

Another potential mechanism of antimicrobial action is the disruption of vital metabolic pathways within the microbial cell. This can include the inhibition of enzymes involved in folic acid synthesis, a pathway crucial for DNA and protein synthesis in many bacteria. The structural motifs within this compound suggest it could act as an antimetabolite, competing with natural substrates for enzymatic active sites.

Studies Against Bacterial and Fungal Strains

Research on derivatives of 2-aminobenzoic acid has demonstrated efficacy against a range of bacterial and fungal pathogens. Studies have shown that certain derivatives exhibit increased effectiveness against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. The antimicrobial activity of these compounds is often attributed to their ability to disrupt cellular processes in these microorganisms. For instance, some 2-aminobenzoic acid derivatives have shown synergistic effects with common antifungal agents like fluconazole (B54011) against resistant strains of C. albicans.

StrainTypeActivity of Related Compounds
Staphylococcus aureusGram-positive BacteriaDerivatives show inhibitory action.
Bacillus subtilisGram-positive BacteriaDerivatives show inhibitory action.
Escherichia coliGram-negative BacteriaDerivatives show inhibitory action.
Candida albicansFungusDerivatives show inhibitory action, some with synergistic effects with other antifungals.
Aspergillus nigerFungusDerivatives show inhibitory action.

Mechanistic Investigation of Insecticidal Action in vitro

The thiourea moiety in this compound is a key feature in several commercial insecticides, suggesting potential for similar activity.

Disruption of Mitochondrial Electron Transport Chain in Pest Species

A well-established mechanism for thiourea-based insecticides, such as diafenthiuron (B39198), involves the disruption of mitochondrial respiration. In vivo, diafenthiuron is converted to its active carbodiimide (B86325) form, which then inhibits the mitochondrial ATPase. This disruption of the electron transport chain leads to a depletion of cellular energy (ATP), resulting in paralysis and death of the insect. It is plausible that this compound could undergo a similar bioactivation to exert its insecticidal effects.

Mechanisms of Enzyme Inhibition in vitro

The inhibitory potential of this compound has been investigated against several key enzymes implicated in metabolic diseases, bacterial infections, and carcinogenesis. These studies provide insights into the specific molecular interactions that govern its inhibitory action.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition and Active Site Interactions

While direct and detailed mechanistic studies on the inhibition of Dipeptidyl Peptidase-4 (DPP-4) by this compound are not extensively documented in publicly available research, the broader class of thiourea derivatives has been a subject of interest for their potential antidiabetic properties, which often involve DPP-4 inhibition. The structural motifs of this compound, specifically the thiourea group and the benzoic acid moiety, suggest a potential for interaction with the active site of DPP-4. The thiourea group can form hydrogen bonds and coordinate with key residues in the enzyme's catalytic domain. The phenyl and benzoic acid components can further stabilize this binding through hydrophobic and ionic interactions within the S1 and S2 pockets of the DPP-4 active site. However, without specific docking or crystallographic studies for this exact compound, the precise binding mode remains speculative.

Inhibition of Enoyl-Acyl Carrier Protein Reductases

The enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in the fatty acid biosynthesis pathway of bacteria like Mycobacterium tuberculosis, is a validated target for antibacterial agents. While specific studies on this compound are limited, related thiourea derivatives have been explored as ENR inhibitors. The proposed mechanism involves the thiourea scaffold interacting with the NAD+ binding site or the substrate-binding pocket of the enzyme. The phenyl and benzoic acid groups could potentially occupy hydrophobic pockets within the active site, leading to competitive or non-competitive inhibition of the enzyme's function.

Modulation of Enzymes Relevant to Carcinogenesis

The modulation of enzymes involved in carcinogenesis by this compound is an area of emerging research. Thiourea derivatives have demonstrated the ability to inhibit various enzymes that play a role in cancer progression, such as protein kinases and matrix metalloproteinases. The proposed mechanisms often involve the interaction of the thiourea group with cysteine residues in the active sites of these enzymes, leading to covalent modification and irreversible inhibition. Furthermore, the aromatic rings of the compound can engage in π-π stacking and hydrophobic interactions, contributing to the binding affinity and specificity for particular oncogenic enzymes.

Mechanistic Insights into Antioxidant Activity in vitro

The antioxidant properties of this compound are attributed to its ability to neutralize free radicals. In vitro assays provide insights into the specific pathways through which this compound exerts its radical scavenging effects.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of this compound and its analogs is intricately linked to their chemical structures. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's architecture influence its biological function, have provided valuable insights into the key structural features required for the mechanistic efficacy of this class of compounds. These studies typically involve the synthesis of a series of derivatives with systematic variations in their substituents and core structure, followed by in vitro biological evaluation.

Influence of Molecular Modifications on Mechanistic Efficacy

Research into the derivatives of this compound has revealed that alterations to the phenyl rings, the thiourea linker, and the carboxylic acid group can significantly impact their biological activities. These modifications influence parameters such as lipophilicity, electronic distribution, and steric properties, which in turn affect the compound's ability to interact with its biological targets.

Substitutions on the Phenyl Rings:

Modifications to the phenyl rings of the parent compound have been a primary focus of SAR studies. The nature and position of substituents can dramatically alter the compound's potency and selectivity.

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br) or a trifluoromethyl group (-CF3), on the phenyl rings has been shown to be a critical determinant of activity in related thiourea derivatives. For instance, compounds bearing one fluorine atom on the phenyl ring have demonstrated enhanced antibacterial effects. The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic stability, which can contribute to improved biological activity.

Lipophilicity: The lipophilicity of the substituents on the isothiocyanate-derived portion of thiourea derivatives has been identified as a key factor for their activity against certain pathogens. An increase in lipophilicity often correlates with enhanced biological function, although an optimal balance is necessary.

Steric Hindrance: The bulkiness of the substituents can also play a role. While some degree of steric bulk may be beneficial for activity, excessive bulk can be detrimental, potentially hindering the molecule's ability to fit into the active site of its target.

Modifications of the Thiourea Moiety:

The thiourea linker is a crucial pharmacophore in this class of compounds. Its ability to form hydrogen bonds is thought to be central to its mechanism of action.

Hydrogen Bonding: Thiourea-based organocatalysts are known to function through reversible and selective hydrogen bonding, which can activate both electrophilic and nucleophilic reactants. csbsju.edu This hydrogen-bonding capability is also believed to be critical for the biological activity of this compound derivatives, facilitating their interaction with biological targets.

Structural Versatility: The thiourea group provides structural versatility, allowing for simultaneous σ-donating and π-acidic characteristics, which can be important for coordination with biological macromolecules.

Modifications of the Carboxylic Acid Group:

The carboxylic acid group on the anthranilic acid portion of the molecule is another key feature for biological activity.

Acidity and Target Interaction: The acidic nature of the carboxylic acid group can be involved in the disruption of cellular processes and interaction with enzymes. ijarsct.co.inijarsct.co.in Modifications to this group, such as esterification, can significantly alter the compound's biological profile.

Intrabacterial Acidification: In some anthranilic acid derivatives, the carboxylic acid moiety has been shown to induce intrabacterial acidification, contributing to their antimicrobial effect. mdpi.com

The following table summarizes the influence of various molecular modifications on the biological activity of compounds related to this compound, based on available research findings.

Modification Position Substituent/Change Observed Effect on Biological Activity
Phenyl Ring (from phenylisothiocyanate)VariousSingle Fluorine AtomEnhanced antibacterial effect
Phenyl Ring (from phenylisothiocyanate)VariousTrifluoromethyl Group (-CF3)Increased lipophilicity and metabolic stability
Phenyl Ring (from phenylisothiocyanate)VariousIncreased LipophilicityGenerally enhances activity against certain pathogens
Thiourea Moiety-Core StructureEssential for hydrogen bonding and target interaction
Carboxylic Acid MoietyAnthranilic Acid RingCore StructureContributes to acidity and potential for intrabacterial acidification
Carboxylic Acid MoietyAnthranilic Acid RingEsterificationAlters biological profile

It is important to note that while these SAR studies provide a framework for understanding the mechanistic efficacy of this compound and its derivatives, the precise mechanism of action can be complex and may involve multiple cellular targets. Further detailed mechanistic studies are required to fully elucidate the molecular basis of their biological activities.

Advanced Research Applications

Development as Precursors for Complex Organic Architectures

The structure of 2-[(Phenylcarbamothioyl)amino]benzoic acid makes it a suitable starting material for the synthesis of various heterocyclic compounds, which are foundational to many areas of organic chemistry and medicinal research. The presence of reactive functional groups allows for intramolecular cyclization reactions to form more complex, multi-ring systems.

One significant application is in the synthesis of benzothiazinones. These compounds are a class of sulfur- and nitrogen-containing heterocycles with known biological activities. The thiourea (B124793) derivative of benzoic acid can undergo cyclization to form the benzothiazinone ring system. This synthetic route is of particular interest as it can be more efficient and avoids the use of toxic reagents like carbon disulfide, which is often employed in other methods. nih.govresearchgate.net The synthesis typically involves the reaction of a 2-halobenzoic acid derivative with a thiourea, leading to the formation of the thiazinone ring in a single step. nih.gov

Table 1: Examples of Heterocyclic Systems Derived from Thiourea Precursors

Precursor Class Resulting Heterocyclic System Significance
Acylthioureas Benzothiazinones Biologically active compounds, potential pharmaceuticals. nih.govrsc.org
N-(Benzothiazol-2-yl)thioureas Thiazolidinones Potential antiviral and cytotoxic agents. nih.gov
Thiourea Benzamide Derivatives Metal Complexes Potential anticancer agents. tjnpr.org

This table illustrates the utility of thiourea derivatives as precursors to complex heterocyclic structures.

Role in Materials Science Research

The field of materials science is increasingly looking towards organic molecules to create novel materials with tailored properties. This compound and its derivatives are being investigated for their potential as components in new functional materials.

Building Blocks for Novel Functional Materials

The ability of the thiourea moiety to coordinate with metal ions has led to the exploration of this compound as a ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). N,N'-substituted thioureas are known to form stable complexes with a variety of transition metals, including copper, nickel, and zinc. nih.govrsc.org The resulting metal complexes can exhibit interesting electronic and structural properties. The specific geometry of the complex, such as tetrahedral or square planar, is influenced by the metal ion and the substituents on the thiourea ligand. nih.gov These materials have potential applications in catalysis, gas storage, and sensing.

Formulation of Polymers and Coatings for Enhanced Properties

While specific research on the direct incorporation of this compound into polymers and coatings is limited, the functional groups present in the molecule suggest potential utility in this area. The carboxylic acid group can be used for polymerization reactions, such as polyester (B1180765) or polyamide formation. The thiourea group could provide specific functionalities to the resulting polymer, such as enhanced adhesion to metal surfaces or antimicrobial properties. For instance, urea-benzoic acid functionalized magnetic nanoparticles have been synthesized and used as catalysts, demonstrating the potential for similar thiourea-based systems in polymer composites. nih.gov

Applications in Analytical Chemistry as Advanced Reagents

The development of new analytical reagents for the selective detection of ions and molecules is a crucial area of research. The structural motifs within this compound make it a candidate for the design of chemosensors.

Thiourea-based ligands are known to act as effective chemosensors for the detection of various metal ions. researchgate.net The sulfur and nitrogen atoms of the thiourea group can bind to metal ions, leading to a detectable change in the molecule's properties, such as a color change or a change in fluorescence. For example, ninhydrin (B49086) thiourea derivatives have been developed for the visual detection of copper(II) ions in aqueous solutions. Similarly, thiourea-based fluorescent chemosensors have been designed for the detection of metal ions like zinc, cadmium, and mercury in aqueous environments and even for cellular imaging. uzh.ch The presence of the benzoic acid group in this compound could be utilized to modulate the solubility and binding properties of such sensors.

Table 2: Compound Names Mentioned

Compound Name
This compound
Benzothiazinone
Carbon disulfide
Copper
Nickel
Zinc
Cadmium
Mercury

Q & A

Q. What are the standard synthetic routes for 2-[(Phenylcarbamothioyl)amino]benzoic acid, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic addition of phenyl isothiocyanate to 4-aminobenzoic acid. A reflux reaction in dry acetone (3–5 hours) under anhydrous conditions is common, with reaction progress monitored by TLC. Post-reaction, the product is isolated by precipitation in ice-cold water and purified via recrystallization from ethanol. Critical parameters include stoichiometric control (1:1 molar ratio of reactants) and exclusion of moisture to prevent side reactions .

Q. How is the purity and structural integrity of this compound validated in laboratory settings?

Purity is assessed using HPLC (>95% purity threshold) and melting point analysis. Structural confirmation relies on FT-IR (to identify thiourea C=S stretching at ~1250 cm⁻¹) and ¹H/¹³C NMR spectroscopy. For advanced validation, high-resolution mass spectrometry (HRMS) or X-ray crystallography may be employed, particularly to resolve tautomeric forms of the thiourea moiety .

Q. What solvent systems are optimal for dissolving this compound in experimental workflows?

The compound exhibits limited solubility in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol or acetone. For biological assays, DMSO stock solutions (10–50 mM) are recommended, with dilution in aqueous buffers ensuring final DMSO concentrations ≤1% to avoid cytotoxicity .

Advanced Research Questions

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Low yields often arise from competing hydrolysis of the isothiocyanate reagent or incomplete nucleophilic attack. Strategies include:

  • Using coupling agents like TBTU/HOBt to activate carboxylic acid intermediates for amide/thiourea formation .
  • Employing microwave-assisted synthesis to reduce reaction time and improve conversion rates .
  • Introducing protective groups (e.g., methyl esters) on the benzoic acid moiety, followed by deprotection post-reaction .

Q. What analytical challenges arise in crystallographic studies of this compound, and how are they mitigated?

The compound’s thiourea group can adopt multiple tautomeric states, complicating crystal structure determination. Solutions include:

  • Co-crystallization with metal ions (e.g., Cu²⁺) to stabilize specific tautomers.
  • Low-temperature (100 K) X-ray diffraction to minimize thermal disorder .
  • Computational modeling (DFT) to predict preferential tautomeric forms .

Q. How does the thiourea functional group influence the compound’s bioactivity in structure-activity relationship (SAR) studies?

The thiourea moiety enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzymes or receptors). SAR studies on analogous compounds reveal:

  • Substitution at the phenyl ring (e.g., electron-withdrawing groups like -Cl) modulates insecticidal activity by altering electron density and steric effects .
  • The benzoic acid group facilitates solubility and target binding via carboxylate coordination .

Q. What role does this compound play in materials science applications?

Derivatives of this compound serve as intermediates in synthesizing phthalides, which are used in carbonless copy paper and thermal marking systems. The thiourea group’s redox activity enables its use in developing colorimetric sensors for metal ions (e.g., Hg²⁺) .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, goggles) to prevent skin/eye contact (H313/H333 hazards).
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in airtight containers away from moisture to prevent decomposition .

Q. How can researchers optimize reaction conditions for scale-up synthesis?

  • Replace traditional reflux with flow chemistry systems for continuous production.
  • Utilize green solvents (e.g., cyclopentyl methyl ether) to enhance sustainability.
  • Implement in-line FT-IR monitoring for real-time reaction analysis .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

Divergent bioactivity data may stem from:

  • Variability in assay conditions (e.g., pH, solvent composition).
  • Differences in tautomeric equilibria under experimental settings.
  • Validate results using orthogonal assays (e.g., enzyme inhibition + cellular uptake studies) and control for batch-to-batch purity variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.